CARBANILIC ACID, m-HYDROXY-, 2-PROPYNYL ESTER, METHYLCARBAMATE
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Overview
Description
2-Propynyl m-hydroxycarbanilate methylcarbamate is a bioactive chemical.
Scientific Research Applications
Herbicide Mechanisms and Degradation
Herbicide Degradation : The alkaline hydrolysis of 4-Chloro-2-butynyl N-(3-chlorophenyl)carbamate, a related herbicide, leads to the formation of 3-chloroaniline, proceeding via a nucleophilic substitution reaction (Bergon, Kouda-Bonafos, & Calmon, 1987).
Interactions with Other Herbicides : The interaction of desmedipham (ethyl m-hydroxycarbanilate carbanilate) with other herbicides like diclofop and Hoe-29152 shows varied effects on herbicidal activity, suggesting complex interactions of carbanilic acid derivatives in agrichemical applications (Dortenzio & Norris, 1979).
Polymer Chemistry
- Amphiphilic Polymers : A novel monomer of 4-methyl-3-(carbamate)–carbanilic acid-4-cyclooctene ester was synthesized for creating amphiphilic polycyclooctene-graft-poly(ethylene glycol) copolymers. These polymers are significant in developing materials with specific hydrophilic and hydrophobic properties (Shi et al., 2010).
Metabolic Studies
- Metabolism in Biological Systems : The metabolic fate of related carbanilates, such as EP-475 and phenmedipham, was studied in vivo in rats. These studies are crucial for understanding the environmental and biological impact of carbanilic acid derivatives (Sonawane & Knowles, 1971).
Medicinal Chemistry
Local Anesthetic Effects : Carbanilic local anesthetics, like pentacaine and its derivatives, were studied for their effects on smooth muscle in the guinea-pig stomach. Understanding these interactions is important for the potential medicinal application of carbanilates (Mai et al., 1996).
Hypocholesteremic Agents : Certain aralkylaminoethyl esters and ureas of substituted carbanilic acids have been studied for hypocholesteremic activity, indicating the potential medicinal value of these compounds (Rost et al., 1967).
properties
CAS RN |
19961-91-2 |
---|---|
Product Name |
CARBANILIC ACID, m-HYDROXY-, 2-PROPYNYL ESTER, METHYLCARBAMATE |
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H12N2O4/c1-3-7-17-12(16)14-9-5-4-6-10(8-9)18-11(15)13-2/h1,4-6,8H,7H2,2H3,(H,13,15)(H,14,16) |
InChI Key |
HBHBCFNTVTYFCY-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC(=C1)NC(=O)OCC#C |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)NC(=O)OCC#C |
Appearance |
Solid powder |
Other CAS RN |
19961-91-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-Propynyl m-hydroxycarbanilate methylcarbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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